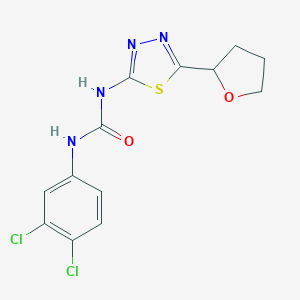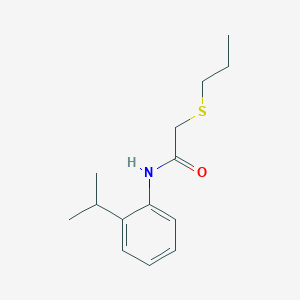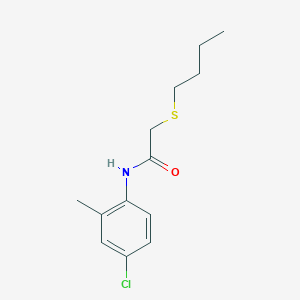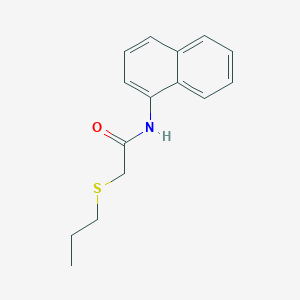
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BAY 11-7082 was first identified as an inhibitor of nuclear factor kappa B (NF-κB) activation, which is a transcription factor that plays a critical role in inflammation, immunity, and cell survival.
Wissenschaftliche Forschungsanwendungen
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking NF-κB activation. Inflammation is a key factor in the pathogenesis of many diseases, and N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting NF-κB activation. In neurodegenerative disorders, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been studied for its potential neuroprotective effects by inhibiting NF-κB activation and reducing inflammation.
Wirkmechanismus
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue of the NF-κB essential modulator (NEMO), which is a regulatory subunit of the IκB kinase (IKK) complex. This modification prevents the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is sequestered in the cytoplasm and unable to translocate to the nucleus to activate gene transcription.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy. In immune cells, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuronal cells, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to reduce oxidative stress and inflammation, and improve neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for inhibiting NF-κB activation, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity. However, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 also has some limitations, including its irreversible inhibition of NEMO, which can lead to off-target effects and potential toxicity, and its potential to interfere with other signaling pathways that are regulated by cysteine modification.
Zukünftige Richtungen
There are several future directions for N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 research, including the development of more potent and selective inhibitors of NF-κB activation, the identification of new therapeutic applications in different diseases, and the exploration of combination therapies with other drugs. Additionally, the potential off-target effects and toxicity of N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 need to be further investigated to ensure its safety for clinical use.
Synthesemethoden
The synthesis of N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 involves a multi-step process that starts with the reaction of 2-amino-6-methylpyridine with 4-chlorobenzenesulfonyl chloride to form N-(4-chlorobenzenesulfonyl)-N'-(6-methylpyridin-2-yl)urea. This intermediate is then reacted with 4-nitrobenzenecarbonyl chloride to form N-(4-nitrobenzenecarbonyl)-N'-(4-chlorobenzenesulfonyl)-N'-(6-methylpyridin-2-yl)urea. Finally, the nitro group is reduced to an amino group using palladium on carbon to yield N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082.
Eigenschaften
Molekularformel |
C19H17N3O2S |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N//'-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C19H17N3O2S/c1-15-9-8-14-18(20-15)21-19(16-10-4-2-5-11-16)22-25(23,24)17-12-6-3-7-13-17/h2-14H,1H3,(H,20,21,22) |
InChI-Schlüssel |
NPIPMSWNTCCXSB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
CC1=NC(=CC=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)




![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)



![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)